Hexasodium 2,2'-(vinylenebis((3-sulfonato-4,1-phenylene)imino(6-(bis (2-hydroxypropyl)amino)-1,3,5-triazine-4,2-diyl)imino))bis(benzene-1,4-disulfonate)
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Overview
Description
Hexasodium;2-[[4-[bis(2-hydroxypropyl)amino]-6-[4-[2-[4-[[4-[bis(2-hydroxypropyl)amino]-6-(2,5-disulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]-3-sulfonatoanilino]-1,3,5-triazin-2-yl]amino]benzene-1,4-disulfonate is a complex organic compound with a highly intricate structure. This compound is characterized by multiple sulfonate groups, triazine rings, and bis(2-hydroxypropyl)amino groups, making it a molecule of significant interest in various scientific fields.
Preparation Methods
The synthesis of hexasodium;2-[[4-[bis(2-hydroxypropyl)amino]-6-[4-[2-[4-[[4-[bis(2-hydroxypropyl)amino]-6-(2,5-disulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]-3-sulfonatoanilino]-1,3,5-triazin-2-yl]amino]benzene-1,4-disulfonate involves multiple steps, including the formation of triazine rings and the introduction of sulfonate groups. The reaction conditions typically require controlled temperatures and pH levels to ensure the correct formation of the desired product. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and yield.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of hydroxyl groups allows for oxidation reactions, forming corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the triazine rings or sulfonate groups, leading to the formation of amines or sulfides.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Hexasodium;2-[[4-[bis(2-hydroxypropyl)amino]-6-[4-[2-[4-[[4-[bis(2-hydroxypropyl)amino]-6-(2,5-disulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]-3-sulfonatoanilino]-1,3,5-triazin-2-yl]amino]benzene-1,4-disulfonate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions due to its multiple reactive sites.
Biology: Studied for its potential interactions with biological molecules, including proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets through its multiple functional groups. The sulfonate groups enhance its solubility in aqueous environments, while the triazine rings and bis(2-hydroxypropyl)amino groups facilitate binding to specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired effects in biological systems.
Comparison with Similar Compounds
Compared to other similar compounds, hexasodium;2-[[4-[bis(2-hydroxypropyl)amino]-6-[4-[2-[4-[[4-[bis(2-hydroxypropyl)amino]-6-(2,5-disulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]-3-sulfonatoanilino]-1,3,5-triazin-2-yl]amino]benzene-1,4-disulfonate stands out due to its unique combination of functional groups and structural complexity. Similar compounds include:
These compounds share some structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of hexasodium;2-[[4-[bis(2-hydroxypropyl)amino]-6-[4-[2-[4-[[4-[bis(2-hydroxypropyl)amino]-6-(2,5-disulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]-3-sulfonatoanilino]-1,3,5-triazin-2-yl]amino]benzene-1,4-disulfonate.
Properties
CAS No. |
371756-75-1 |
---|---|
Molecular Formula |
C44H46N12Na6O22S6 |
Molecular Weight |
1425.2 g/mol |
IUPAC Name |
hexasodium;2-[[4-[bis(2-hydroxypropyl)amino]-6-[4-[(E)-2-[4-[[4-[bis(2-hydroxypropyl)amino]-6-(2,5-disulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]-3-sulfonatoanilino]-1,3,5-triazin-2-yl]amino]benzene-1,4-disulfonate |
InChI |
InChI=1S/C44H52N12O22S6.6Na/c1-23(57)19-55(20-24(2)58)43-51-39(49-41(53-43)47-33-17-31(79(61,62)63)11-13-35(33)81(67,68)69)45-29-9-7-27(37(15-29)83(73,74)75)5-6-28-8-10-30(16-38(28)84(76,77)78)46-40-50-42(54-44(52-40)56(21-25(3)59)22-26(4)60)48-34-18-32(80(64,65)66)12-14-36(34)82(70,71)72;;;;;;/h5-18,23-26,57-60H,19-22H2,1-4H3,(H,61,62,63)(H,64,65,66)(H,67,68,69)(H,70,71,72)(H,73,74,75)(H,76,77,78)(H2,45,47,49,51,53)(H2,46,48,50,52,54);;;;;;/q;6*+1/p-6/b6-5+;;;;;; |
InChI Key |
AYMQVSYJLSBNAF-TXPPQYTASA-H |
Isomeric SMILES |
CC(CN(CC(C)O)C1=NC(=NC(=N1)NC2=C(C=CC(=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)NC5=NC(=NC(=N5)N(CC(C)O)CC(C)O)NC6=C(C=CC(=C6)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
CC(CN(CC(C)O)C1=NC(=NC(=N1)NC2=C(C=CC(=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)N(CC(C)O)CC(C)O)NC6=C(C=CC(=C6)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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